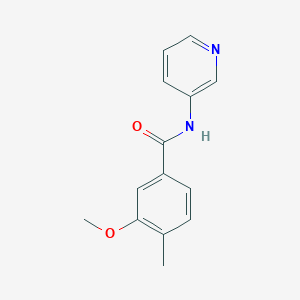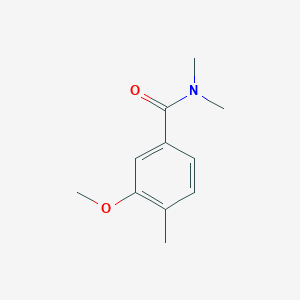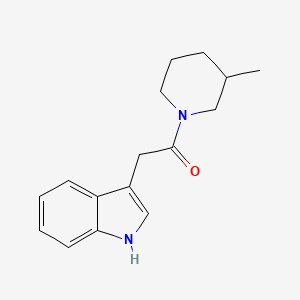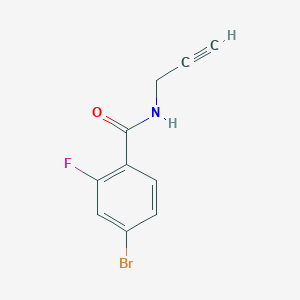![molecular formula C16H18N2O2 B7465672 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DASPMI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DASPMI is a spirocyclic compound that contains a diazaspiro ring system, which makes it an interesting molecule for researchers to study.
Mécanisme D'action
The mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as a DNA intercalator. This compound has been shown to bind to DNA and inhibit DNA replication, which may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit antiviral activity against HIV-1 and hepatitis B virus. In addition, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a relatively simple molecule to synthesize, and it can be obtained in high purity with a good yield. However, this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of this compound-based anticancer drugs. Another area of interest is the synthesis of novel spirocyclic compounds using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by reacting 3-phenylprop-2-enal with 1,2-diaminocyclohexane in the presence of acetic acid. The reaction yields this compound as a white solid with a yield of around 70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, this compound has been used as a building block to synthesize novel spirocyclic compounds. In organic synthesis, this compound has been used as a chiral auxiliary to synthesize enantioenriched compounds.
Propriétés
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-14-16(10-4-5-11-16)17-15(20)18(14)12-6-9-13-7-2-1-3-8-13/h1-3,6-9H,4-5,10-12H2,(H,17,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMKQJEDUZUCC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)



![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)


![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)